2-Phenoxy-pyrimidine-4-carboxylic acid

HPPD inhibition herbicide discovery tyrosine catabolism

Procure 2-Phenoxy-pyrimidine-4-carboxylic acid to bypass de novo scaffold validation for HPPD (IC50 89-90 nM), PDGFRα/β (>50% inhibition at 1 µM), and p38α MAP kinase (6.0-650 nM range) programs. The 4-COOH handle supports rapid amide coupling for library synthesis—an advantage absent in 5-carboxyl regioisomers. Unlike proprietary triketone herbicides, this EP 0287079 A2 scaffold is synthetically tractable. This is the minimal pharmacophoric unit for LCK/FMS inhibitor optimization (reported FMS IC50: 4.6 nM). US Patent 8,394,809 claims phenoxy-substituted pyrimidines as opioid modulators, making this acid a strategic intermediate for pain research. Generic substitution with alternative regioisomers introduces divergent H-bonding geometry proven critical in QSAR models for antidiabetic and kinase activity.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
Cat. No. B8473921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-pyrimidine-4-carboxylic acid
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC(=N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10(15)9-6-7-12-11(13-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15)
InChIKeyXCQBXQWVOZDGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-pyrimidine-4-carboxylic acid: Core Building Block and Lead Scaffold for Kinase Inhibition, Herbicidal, and Anti-inflammatory Programs


2-Phenoxy-pyrimidine-4-carboxylic acid (CAS 74500-56-8) is a disubstituted pyrimidine heterocycle featuring a carboxylic acid at the 4-position and a phenoxy substituent at the 2-position of the pyrimidine ring [1]. This compound belongs to the broader class of 2-phenoxypyrimidine derivatives, a privileged scaffold extensively explored in medicinal chemistry and agrochemical research due to the tunable electronic properties conferred by the phenoxy moiety and the synthetic versatility of the carboxylic acid handle [2]. In drug discovery contexts, the pyrimidine core serves as a purine bioisostere, enabling the scaffold to function as an ATP-competitive kinase inhibitor framework, while the 4-carboxylic acid position provides a critical anchor point for amide coupling and further structural elaboration [3]. The compound has demonstrated intrinsic biological activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89-90 nM in pig liver assays [4], and related 2-phenoxypyrimidine derivatives have shown nanomolar-range inhibition of PDGFRα and PDGFRβ kinases [5].

Critical Procurement Consideration: Why 2-Phenoxy-pyrimidine-4-carboxylic acid Cannot Be Replaced by Regioisomers or Alternative Aryloxy Substitutions


Generic substitution of 2-phenoxy-pyrimidine-4-carboxylic acid with alternative pyrimidine carboxylic acid derivatives is scientifically unsound due to three fundamental constraints. First, the electronic character of the 2-phenoxy substituent directly modulates the π-electron density of the pyrimidine ring, with structure-activity relationship (SAR) studies demonstrating that variations in aryloxy substitution (e.g., phenyl vs. substituted phenyl vs. heteroaryl) produce divergent binding affinities to kinase ATP pockets [1]. Second, the 4-carboxylic acid regioisomeric position is non-interchangeable: moving the carboxyl group from the 4-position to the 5-position (as in 4-phenoxypyrimidine-5-carboxylic acid) alters the hydrogen-bonding geometry with target proteins, which QSAR studies have shown to be a critical determinant of antidiabetic and kinase inhibitory activity [2]. Third, the phenoxy oxygen at the 2-position creates a distinct vector and torsional profile compared to 2-phenyl analogs (lacking the oxygen linker) or 2-benzyloxy analogs (with an extended methylene spacer), resulting in substantially different conformational preferences when elaborated into larger molecules [3]. Consequently, procurement decisions must be based on the exact substitution pattern and regioisomeric identity, not merely the pyrimidine-carboxylic acid core class.

Quantitative Differentiation Evidence: 2-Phenoxy-pyrimidine-4-carboxylic acid vs. Structural Analogs and In-Class Candidates


HPPD Enzyme Inhibition: 2-Phenoxy-pyrimidine-4-carboxylic acid vs. Nitazoxanide and Commercial HPPD Inhibitors

2-Phenoxy-pyrimidine-4-carboxylic acid demonstrates intrinsic HPPD inhibitory activity with an IC50 of 89-90 nM in pig liver enzyme assays [1]. This places the compound approximately 2-fold more potent than nitazoxanide, a clinically approved antiparasitic agent with reported HPPD inhibitory activity (IC50 ≈ 160-200 nM in comparable pig liver HPPD assays) [2]. The unadorned scaffold achieves this activity without requiring the complex substitution patterns found in commercial triketone herbicides such as mesotrione or sulcotrione, which inhibit HPPD with sub-nanomolar to low-nanomolar IC50 values but feature significantly higher molecular complexity and synthetic burden [3]. The 89-90 nM IC50 value for the parent acid indicates that the 2-phenoxy-4-carboxylate core possesses inherent pharmacophoric features for HPPD binding, making it a validated starting point for herbicide lead optimization rather than a completely inactive or untested scaffold.

HPPD inhibition herbicide discovery tyrosine catabolism pig liver enzyme assay agrochemical lead

Synthetic Accessibility: 2-Phenoxy-pyrimidine-4-carboxylic acid vs. 2-Methyl-6-phenoxy-pyrimidine-4-carboxylic acid (CAS 1710847-05-4)

2-Phenoxy-pyrimidine-4-carboxylic acid is accessible via a streamlined SNAr (nucleophilic aromatic substitution) synthetic route that leverages the electronically tuned reactivity of the 2-chloro-pyrimidine-4-carboxylic acid intermediate [1]. This two-step sequence from commercially available 2,4-dichloropyrimidine proceeds with moderate to good yields (typically 50-70% over two steps under optimized aqueous or polar aprotic conditions), without requiring protection/deprotection sequences [2]. In contrast, 2-methyl-6-phenoxy-pyrimidine-4-carboxylic acid (CAS 1710847-05-4), a regioisomeric analog with the phenoxy group at the 6-position rather than the 2-position, requires a lengthier synthetic sequence involving alkylation or organometallic coupling at the 2-position followed by separate phenoxy installation, adding 1-2 additional synthetic steps and associated yield losses [3]. The 2-phenoxy regioisomer benefits from the inherent activation of the 2-position toward SNAr displacement by phenoxide nucleophiles due to the electron-withdrawing effect of the 4-carboxylate group, a kinetic advantage not present when the leaving group is positioned at the 6-position [4].

SNAr synthesis pyrimidine functionalization medicinal chemistry building block synthetic efficiency

Patent-Cited Herbicidal Utility: 2-Phenoxy-pyrimidine-4-carboxylic acid as a Specifically Claimed Intermediate vs. General Pyrimidine Carboxylic Acids

EP 0287079 A2 specifically claims 2-phenoxypyrimidine derivatives of Formula I, wherein R is defined as -COOR¹ with R¹ including hydrogen (i.e., the free carboxylic acid), as herbicidally active compounds applicable to paddy rice fields and upland agricultural fields [1]. Within this patent, the free carboxylic acid form (2-phenoxy-pyrimidine-4-carboxylic acid) serves both as a directly claimed bioactive entity and as the critical intermediate for synthesizing ester prodrugs and other derivatives claimed in the patent family [2]. By contrast, DE 3807532 A1 claims a broader genus of pyrimidine-carboxylic acids as herbicides, but with substitution patterns that differ at the 2-position (haloalkyl rather than phenoxy), resulting in a distinct spectrum of herbicidal activity and crop selectivity [3]. The specific 2-phenoxy substitution pattern in EP 0287079 A2 confers utility across both paddy and upland field applications—a breadth of application not uniformly present in alternative 2-substituted pyrimidine-4-carboxylic acid herbicides [4].

herbicide patent agrochemical intermediate paddy field herbicide upland field herbicide proprietary scaffold

PDGFR Kinase Inhibition: Phenoxypyrimidine-4-carboxylic Acid Core vs. Alternative Pyrimidine Substitution Patterns

2-Phenyloxypyrimidine derivatives bearing the 2-phenoxy substitution pattern demonstrate significant PDGFRα and PDGFRβ kinase inhibition at 1 μM concentration, with inhibition rates exceeding 50% for multiple analogs in the series as measured by Caliper microfluidic mobility shift technology [1]. Within this study, the carboxylic acid-containing parent scaffold serves as the foundational pharmacophore from which amide and ester derivatives were elaborated, with the 4-position carboxylic acid providing the essential attachment point for generating the active amide-based kinase inhibitors [2]. In contrast, 4-phenoxypyrimidine-5-carboxylic acid regioisomers (with the phenoxy group at the 4-position and carboxylate at the 5-position) have been primarily explored for antidiabetic applications via QSAR modeling rather than kinase inhibition, reflecting a divergent biological target profile dictated by the regioisomeric arrangement [3]. The 2-phenoxy-4-carboxylic acid arrangement specifically positions the phenoxy oxygen to engage in hydrogen-bonding interactions with the kinase hinge region while the 4-carboxylate anchors the scaffold for further vector elaboration toward the solvent-exposed region of the ATP pocket.

PDGFR kinase cancer therapeutics kinase inhibitor scaffold tyrosine kinase phenoxypyrimidine

High-Value Application Scenarios for 2-Phenoxy-pyrimidine-4-carboxylic acid in R&D and Industrial Settings


Herbicide Lead Discovery: HPPD-Targeted Agrochemical Programs Requiring Validated Sub-100 nM Starting Scaffolds

Agrochemical discovery teams focused on developing novel HPPD-inhibiting herbicides for paddy rice and upland field applications should prioritize 2-phenoxy-pyrimidine-4-carboxylic acid as a procurement-ready scaffold. The compound's demonstrated IC50 of 89-90 nM against pig liver HPPD provides a quantifiable starting point for structure-based optimization, bypassing the need for de novo scaffold validation. Unlike fully optimized commercial triketones (mesotrione, sulcotrione) that require complex multistep synthesis, this scaffold offers a balance of tractable synthetic accessibility and validated target engagement [1]. Furthermore, the specific inclusion of 2-phenoxy-pyrimidine-4-carboxylic acid and its esters in EP 0287079 A2 provides a documented intellectual property foundation for follow-on agrochemical development programs .

Kinase Inhibitor Fragment-Based Drug Discovery: PDGFR and p38 MAP Kinase Programs Requiring 2-Phenoxy-Pyrimidine Cores

Medicinal chemistry programs targeting the PDGFR kinase family (including PDGFRα and PDGFRβ) or p38 MAP kinase should procure 2-phenoxy-pyrimidine-4-carboxylic acid as a validated fragment or lead scaffold. Scientific Reports data demonstrate that 2-phenyloxypyrimidine derivatives achieve >50% PDGFR kinase inhibition at 1 μM concentration [1], while parallel research confirms that 2-phenoxy-pyrimidin-4-yl substituted imidazoles inhibit p38α kinase with IC50 values ranging from 6.0 to 650 nM depending on peripheral substitution . The 4-carboxylic acid handle enables rapid amide coupling to generate diverse screening libraries for SAR exploration, a synthetic advantage not present in analogs where the carboxylate is positioned at the 5-position or where the phenoxy group is replaced by less tunable 2-substituents .

Chemical Biology Probe Development: Pyrimidine-Based Tool Compounds for Inflammatory Kinase Target Validation

Researchers developing chemical probes for LCK, FMS, or dual LCK/FMS kinase inhibition in inflammatory disease models should consider 2-phenoxy-pyrimidine-4-carboxylic acid as a core building block. Recent studies on phenoxypyrimidine-based LCK/FMS inhibitors have yielded compounds with nanomolar IC50 values (compound 7g: FMS IC50 = 4.6 nM) and demonstrated anti-inflammatory activity in RAW 264.7 macrophage cellular assays [1]. The unsubstituted 2-phenoxy-pyrimidine-4-carboxylic acid serves as the minimal pharmacophoric unit for this target class, providing a chemically tractable starting point for installing diverse amine-containing side chains via amide bond formation. Procurement of the parent acid enables in-house diversification without reliance on custom-synthesized, target-optimized analogs that may carry prohibitive costs for early-stage target validation studies .

Opioid Receptor Modulator Lead Optimization: Delta-Opioid and Pain Program Scaffold Development

Neuroscience and pain research programs pursuing novel opioid receptor modulators with potentially reduced side-effect profiles should evaluate 2-phenoxy-pyrimidine-4-carboxylic acid as a core scaffold for lead optimization. US Patent 8,394,809 (Janssen Pharmaceutica) extensively claims phenoxy-substituted pyrimidines of Formula I as opioid receptor modulators for treating pain, inflammatory pain, neuropathic pain, and opioid-modulated disorders [1]. The 2-phenoxy-pyrimidine-4-carboxylic acid structure aligns with the core template claimed in this patent family, positioning it as a relevant intermediate for synthesizing and evaluating novel delta-opioid or mixed opioid receptor ligands. Procurement of the parent acid supports the generation of patent-differentiated analogs through systematic variation at the carboxylic acid position (via amide or ester formation) and optional further substitution on the phenoxy ring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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